N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a 3-chloro-2-methylphenyl group and a phenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.
Substitution Reactions:
Final Coupling: The phenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura cross-coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl or quinazoline rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated quinazoline derivatives, nucleophiles like amines or thiols, and palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazoline derivatives.
Substitution Products: Various substituted quinazoline and phenyl derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares the 3-chloro-2-methylphenyl group but has a different core structure.
(3-Chloro-2-methylphenyl)hydrazine hydrochloride: Contains the same phenyl group but differs in its functional groups and overall structure.
2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide: Similar in having the 3-chloro-2-methylphenyl group but with a different core.
Uniqueness
N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine stands out due to its unique quinazoline core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H17Cl2N3 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-phenylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H16ClN3.ClH/c1-14-17(22)11-7-13-18(14)23-21-16-10-5-6-12-19(16)24-20(25-21)15-8-3-2-4-9-15;/h2-13H,1H3,(H,23,24,25);1H |
InChI Key |
RTBSPTBVFKLGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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